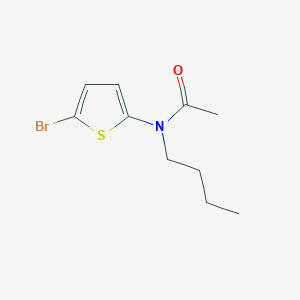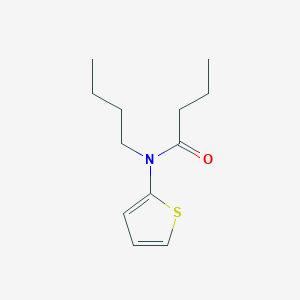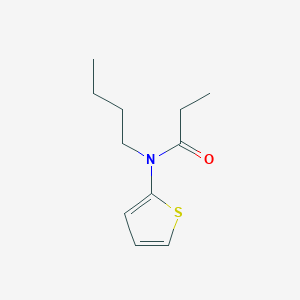
N-Butyl-N-(thiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Butyl-N-(thiophen-2-yl)propanamide” is a chemical compound. It is a derivative of nicotinamide, which is a nitrogen-containing heterocycle natural molecule . This compound is synthesized by splicing nicotinic acid and thiophene, a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of “this compound” involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Scientific Research Applications
NBTPA has a wide range of applications in scientific research. It is used in various laboratory experiments, such as the synthesis of new compounds, the study of biochemical and physiological effects, and the study of the mechanisms of action of other compounds. NBTPA is also used as a reagent in organic synthesis and can be used to study the structure and properties of molecules.
Mechanism of Action
NBTPA acts as an inhibitor of the enzyme heparanase, which is involved in the degradation of heparan sulfate proteoglycans. It binds to the active site of the enzyme, preventing it from breaking down the heparan sulfate proteoglycans. This inhibition of heparanase activity can be used to study the effects of heparan sulfate proteoglycans in various physiological and biochemical processes.
Biochemical and Physiological Effects
NBTPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of heparanase, which can lead to an increase in the levels of heparan sulfate proteoglycans. This can lead to an increase in the activity of certain proteins, such as growth factors, which can have a positive effect on cell growth and differentiation. In addition, NBTPA has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, which can lead to a decrease in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
NBTPA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, it is relatively non-toxic and has low volatility, making it safe to use in experiments. However, NBTPA is not as effective as other compounds in inhibiting heparanase activity, and it can be difficult to synthesize in large quantities.
Future Directions
The future directions for research involving NBTPA include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. In addition, further research could be done to improve the synthesis of NBTPA, as well as to explore new ways to use it in laboratory experiments. Finally, further research could be done to explore the potential applications of NBTPA in other fields, such as agriculture and food science.
Synthesis Methods
NBTPA can be synthesized using a variety of methods, such as the reaction of thiophene-2-carboxaldehyde with butyl isocyanide in the presence of a base. This reaction yields NBTPA in a yield of around 70%.
Properties
IUPAC Name |
N-butyl-N-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-8-12(10(13)4-2)11-7-6-9-14-11/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHZJMFNOSCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CS1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
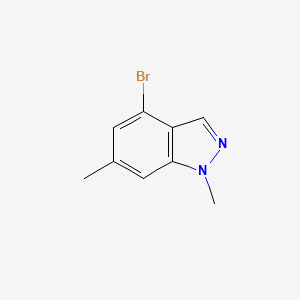
![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350706.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)
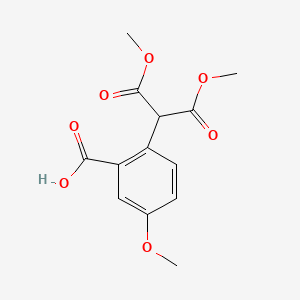
![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)
